N~1~,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine
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Overview
Description
N~1~,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of one or more amine groups attached to an aromatic ring. This particular compound features two butylphenyl and two methylphenyl groups attached to a benzene-1,3-diamine core. Aromatic amines are widely studied due to their applications in various fields such as materials science, pharmaceuticals, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,3-diamine, 4-butylphenyl bromide, and 3-methylphenyl bromide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. A palladium catalyst, such as palladium acetate, is used to facilitate the coupling reaction.
Procedure: The benzene-1,3-diamine is reacted with 4-butylphenyl bromide and 3-methylphenyl bromide in the presence of a base, such as potassium carbonate, and the palladium catalyst. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions. Continuous flow reactors may be employed to improve efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid or nitric acid, and elevated temperatures.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Corresponding amines with reduced aromatic rings.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N~1~,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.
Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine depends on its application:
Materials Science: Functions as a charge transport material in organic semiconductors, facilitating the movement of electrons or holes.
Pharmaceuticals: Interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Organic Electronics: Acts as an active layer in electronic devices, where its electronic properties are harnessed for device performance.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~3~-Bis(4-methylphenyl)-N~1~,N~3~-bis(3-butylphenyl)benzene-1,3-diamine
- N~1~,N~3~-Bis(4-ethylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine
- N~1~,N~3~-Bis(4-propylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine
Uniqueness
N~1~,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine is unique due to the specific arrangement of butyl and methyl groups on the aromatic rings. This structural configuration imparts distinct electronic and steric properties, making it suitable for specialized applications in materials science and organic electronics.
Properties
CAS No. |
184865-87-0 |
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Molecular Formula |
C40H44N2 |
Molecular Weight |
552.8 g/mol |
IUPAC Name |
1-N,3-N-bis(4-butylphenyl)-1-N,3-N-bis(3-methylphenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C40H44N2/c1-5-7-14-33-20-24-35(25-21-33)41(37-16-9-12-31(3)28-37)39-18-11-19-40(30-39)42(38-17-10-13-32(4)29-38)36-26-22-34(23-27-36)15-8-6-2/h9-13,16-30H,5-8,14-15H2,1-4H3 |
InChI Key |
WJEJRYAAXKVUMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC(=CC=C2)N(C3=CC=C(C=C3)CCCC)C4=CC=CC(=C4)C)C5=CC=CC(=C5)C |
Origin of Product |
United States |
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